molecular formula C13H12N2O2 B1429692 3-((5-Methylpyridin-2-yl)amino)benzoic acid CAS No. 1099057-20-1

3-((5-Methylpyridin-2-yl)amino)benzoic acid

Cat. No. B1429692
M. Wt: 228.25 g/mol
InChI Key: SDJXUYBWAFPJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((5-Methylpyridin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-((5-Methylpyridin-2-yl)amino)benzoic acid consists of a benzoic acid group attached to a 5-methylpyridin-2-yl group via an amino link . The exact 3D structure could not be found in the available resources.

Scientific Research Applications

Crystallography and Structural Chemistry

  • This compound has been studied for its crystal structure .
  • The compound was synthesized by dissolving 1-Phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in toluene, and adding silver carbonate and DBU to the mixed solution for reflux reaction at 393K for about 12 hours .
  • The crystal structure was determined using X-ray diffraction .
  • The compound was found to have a monoclinic crystal system with a space group of P2 1/c .
  • The compound is a β-aminoketone, containing a β-aminoketone, a benzene ring, and a pyridine ring .
  • The key lengths and angles obtained from the title structure are within the normal range and are consistent with those previously reported in similar structures .

Organic Synthesis

  • β-Aminoketones, such as this compound, are important structures in organic chemistry found in many natural products, bioactive molecules, and pharmaceutical agents .
  • They are very useful intermediates as one of the most vital skeletons employed in the preparation of various synthetic molecules, such as β-amino acid derivatives, β-aminoalcohols, diamines, lactams, and neopolyoxines .

properties

IUPAC Name

3-[(5-methylpyridin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXUYBWAFPJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-Methylpyridin-2-yl)amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.